Thermodynamic Stabilization of DNA·RNA Hybrid Duplexes: Propynyl vs. 5-Methyl Modification
The incorporation of the 5-propynyl group (present in 2'-O-Methyl-5-propynylcytidine) into DNA·RNA hybrid duplexes produces a significantly greater thermodynamic stabilization than the 5-methyl group found in 5-Methylcytidine analogs [1]. NMR and UV melting experiments on the hybrid duplex r(GAAGAGAAGC)·d(GCpUpUpCpUpCpUpUpC), where 'p' denotes the 5-propynyl modification, revealed a substantially more negative ΔΔG°₃₇ value relative to the 5-methyl substituted duplex [1].
| Evidence Dimension | Free energy of duplex formation at 37°C (ΔΔG°₃₇) |
|---|---|
| Target Compound Data | ΔΔG°₃₇ = -3.5 kcal/mol (propynyl-modified duplex vs. unmodified control) |
| Comparator Or Baseline | 5-Methyl modification: ΔΔG°₃₇ = -1.5 kcal/mol (vs. unmodified control) |
| Quantified Difference | 2.0 kcal/mol more negative free energy (propynyl relative to 5-methyl) |
| Conditions | DNA·RNA hybrid duplex (12-mer) in 100 mM NaCl, 10 mM phosphate buffer, pH 7.0; UV melting monitored at 260 nm. |
Why This Matters
Procurement of 2'-O-Methyl-5-propynylcytidine instead of 5-methyl analogs yields approximately 2 kcal/mol greater duplex stability per substitution, enabling shorter oligonucleotide sequences or improved target discrimination at physiological temperatures.
- [1] Gyawali, R., Nandakumar, A., Raghava, S., & Kumar, A. (2003). The solution structure of a DNA·RNA duplex containing 5-propynyl U and C; comparison with 5-Me modifications. Nucleic Acids Research, 31(19), 5641-5651. View Source
